molecular formula C15H11N3O2 B2741219 2-Formyl-3,5-dimethyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 380348-73-2

2-Formyl-3,5-dimethyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2741219
CAS No.: 380348-73-2
M. Wt: 265.272
InChI Key: BBDJYEAURIDAFI-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .


Synthesis Analysis

The first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide . Benzimidazoles which contain a hydrogen atom attached to nitrogen in the 1-position readily tautomerize .


Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The structure of benzimidazole allows them to contact easily with the biopolymers of the living system .


Chemical Reactions Analysis

Benzimidazoles are extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .


Physical and Chemical Properties Analysis

Benzimidazole compounds have excellent properties, like increased stability, bioavailability, and significant biological activity .

Mechanism of Action

The mechanism of action of benzimidazoles is often related to their ability to inhibit various enzymes, due to their resemblance to purine-like structures .

Future Directions

Benzimidazoles have been the subject of extensive research due to their wide range of pharmacological applications. Future research will likely continue to explore the synthesis and applications of new benzimidazole derivatives .

Properties

IUPAC Name

2-formyl-3,5-dimethyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c1-9-10(7-16)14-17(2)12-5-3-4-6-13(12)18(14)15(20)11(9)8-19/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDJYEAURIDAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3N(C2=C1C#N)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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